methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate
Description
Properties
CAS No. |
1246078-73-8 |
|---|---|
Molecular Formula |
C10H8BrFO3 |
Molecular Weight |
275.07 g/mol |
IUPAC Name |
methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
AOUAMUNLWGWBFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC(=C1)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(2-Bromo-5-fluorophenyl)-3-oxopropanoic Acid
The most straightforward route involves esterifying the corresponding β-keto acid. Drawing from analogous procedures for methyl 2-bromo-5-methylbenzoate, two methods are prominent:
Method A: Acid-Catalyzed Esterification
Reaction of 3-(2-bromo-5-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of H₂SO₄ or acetyl chloride achieves esterification. For example, acetyl chloride (1.66 mL, 23.3 mmol) in methanol (50 mL) at 0°C–20°C yields methyl esters in >90% efficiency after 24 hours.
Method B: Acyl Chloride Intermediate
Activation of the carboxylic acid using oxalyl chloride (0.13 mL, 1.5 mmol) in dichloromethane (DCM) and dimethylformamide (DMF) generates the acyl chloride, which is subsequently quenched with methanol. This method offers milder conditions and avoids excess acid, achieving 92% yield for methyl 2-bromo-5-methylbenzoate.
Claisen Condensation
Claisen condensation between methyl acetate and 2-bromo-5-fluorobenzoyl chloride under basic conditions (e.g., NaH or LDA) could form the β-keto ester. However, the electron-withdrawing nature of bromine and fluorine may hinder enolate formation, necessitating elevated temperatures or stronger bases.
Enolate Acylation
Generation of methyl acetate enolate using lithium diisopropylamide (LDA) followed by acylation with 2-bromo-5-fluorobenzoyl chloride represents a viable pathway. This method avoids self-condensation side reactions and provides precise control over acylation:
Detailed Methodological Analysis
Esterification Route Optimization
Acid Catalysis : Prolonged reaction times (24–48 hours) and excess methanol drive the equilibrium toward ester formation. For instance, methyl 2-bromo-5-methylbenzoate synthesis required two additions of acetyl chloride to achieve 92% yield. Neutralization with Na₂CO₃ and extraction with DCM minimize side products.
Acyl Chloride Method : Oxalyl chloride activation at 0°C prevents exothermic side reactions. Quenching with methanol must be gradual to avoid HCl generation, which could protonate the enol intermediate and reduce yield.
Spectroscopic Characterization
While direct data for the target compound is unavailable, analogous methyl esters exhibit diagnostic NMR signals:
-
¹H NMR : Aromatic protons resonate at δ 7.1–7.6 ppm (doublets and triplets), with methyl ester groups at δ 3.8–3.9 ppm.
-
¹³C NMR : The β-keto carbonyl appears at δ 190–200 ppm, while the ester carbonyl resonates at δ 165–170 ppm.
Challenges and Mitigation Strategies
-
Tautomerization Stability : The β-keto ester exists as a keto-enol tautomer, complicating purification. Low-temperature crystallization (e.g., from ethanol) minimizes enol content.
-
Halogen Reactivity : Bromine may participate in unintended nucleophilic substitutions. Using anhydrous conditions and non-polar solvents (e.g., DCM) mitigates hydrolysis.
Comparative Evaluation of Methods
| Parameter | Acid Catalysis | Acyl Chloride | Enolate Acylation |
|---|---|---|---|
| Yield | 90% | 92% | 70–85% (estimated) |
| Purity | Moderate | High | High |
| Scalability | Excellent | Good | Moderate |
| Side Reactions | Ester hydrolysis | Acyl chloride hydrolysis | Self-condensation |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-(2-bromo-5-fluorophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(2-bromo-5-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate exerts its effects is primarily through its interactions with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate with structurally related β-keto esters:
Reactivity and Functional Group Analysis
- Halogen Effects: The bromine in the target compound enhances electrophilicity at the keto group compared to chlorine in CAS 22027-53-8, facilitating nucleophilic attacks in cyclocondensation reactions . Fluorine at the 5th position (meta) vs.
Ester Group Variations :
Physicochemical Properties
- Solubility: Fluorine and bromine increase hydrophobicity compared to unsubstituted β-keto esters (e.g., methyl 3-oxopropanoate, ).
- Thermal Stability : Bromine’s high atomic weight may lower melting points relative to chlorine-substituted analogs .
Data Tables
Table 1: Spectral Data Comparison
Biological Activity
Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by relevant data tables and findings from various studies.
This compound is an ester derivative characterized by the presence of a bromine and fluorine atom on the aromatic ring. This structural configuration enhances its reactivity and potential biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions, which allow for the introduction of different functional groups.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. The presence of halogen substituents (bromine and fluorine) on the phenyl ring increases the compound's binding affinity to these targets, potentially modulating their activity. The ester group can hydrolyze to release an active acid form, which may further engage with biological systems.
Anticancer Potential
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Induction of apoptosis |
| MDA-MB-231 | 12 | Cell cycle arrest in G2/M phase |
| L-1210 (Leukemia) | 15 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory diseases.
Case Studies
- Study on Hepatocellular Carcinoma : A study published in MDPI reported that this compound significantly reduced tumor size in xenograft models of hepatocellular carcinoma (HCC), indicating its potential as a therapeutic agent against liver cancer .
- Breast Cancer Research : Another investigation focused on the compound's impact on breast cancer cell lines, revealing that it not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutics like doxorubicin .
Applications in Research
This compound serves as a valuable biochemical probe in research settings. Its ability to modulate enzyme activity makes it a useful tool for studying enzyme interactions and pathways involved in disease processes. Additionally, it has potential applications in drug development aimed at targeting specific pathways in cancer and inflammatory diseases.
Q & A
Basic: What are the established synthetic routes for methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate?
Methodological Answer:
The primary synthesis involves a condensation-decarboxylation strategy :
Condensation : React 2-bromo-5-fluorobenzoic acid with methyl 3-methoxy-3-oxopropanoate under acidic conditions to form the β-ketoester intermediate.
Decarboxylation : Treat the intermediate with HCl and heat to eliminate CO₂, yielding the final compound .
Key Considerations :
- Optimize temperature (reflux conditions) and catalyst (e.g., H₂SO₄) to maximize yield.
- Monitor reaction progress via TLC or HPLC to detect intermediates and by-products.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies the methyl ester (δ ~3.7 ppm), ketone carbonyl (δ ~200 ppm), and aromatic protons (split patterns due to Br/F substituents) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₀H₈BrFO₃, theoretical 289.97 g/mol) .
- X-ray Crystallography : Use SHELXL for refinement to resolve crystal packing and stereoelectronic effects .
Advanced: How do electronic effects of substituents influence its reactivity?
Methodological Answer:
The 2-bromo-5-fluorophenyl group exerts strong electron-withdrawing effects:
- Nucleophilic Attack : The ketone carbonyl becomes highly electrophilic, favoring reactions with amines or hydrazines. Steric hindrance from bromine may slow kinetics .
- Comparative Studies : Replace Br/F with electron-donating groups (e.g., -CH₃) to assess rate changes in hydrolysis or substitution reactions .
Experimental Design : - Use Hammett plots to correlate substituent σ values with reaction rates.
- Conduct DFT calculations to map charge distribution and transition states.
Advanced: What strategies assess its potential biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with esterases or kinases using fluorogenic substrates. Measure IC₅₀ values .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Compare with fluorouracil controls .
- Metabolic Stability : Use liver microsomes to study ester hydrolysis and identify metabolites via LC-MS .
Advanced: How is crystallographic data analyzed to resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
- Challenge : Address disorder in the bromine position using PART instructions and difference Fourier maps .
Advanced: How to resolve contradictions in reaction yields or product purity?
Methodological Answer:
- Troubleshooting Variables :
- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) .
Advanced: How to study structure-activity relationships (SAR) for drug design?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., Cl instead of Br, methyl at para positions) .
- Computational Modeling : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina. Correlate binding scores with experimental IC₅₀ values .
- In Vivo Testing : Evaluate pharmacokinetics (PK) in rodent models for lead optimization .
Methodological: How to optimize synthesis for scalability and reproducibility?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for decarboxylation steps, reducing side-product formation .
- Catalyst Screening : Test ionic liquids or zeolites for greener esterification .
- In-Line Analytics : Implement FTIR probes to monitor reaction progress in real time .
Advanced: What mechanistic insights guide its use in heterocyclic synthesis?
Methodological Answer:
- Cyclization Reactions : React with hydrazines to form pyrazoles. Use kinetic studies (UV-Vis) to determine rate constants and propose intermediates .
- Isotopic Labeling : Introduce ¹⁸O at the ketone to track oxygen migration during ring formation .
Advanced: How is this compound applied in medicinal chemistry pipelines?
Methodological Answer:
- Fragment-Based Drug Discovery (FBDD) : Use as a core scaffold for library synthesis. Screen against target proteins via SPR or thermal shift assays .
- Prodrug Design : Modify the ester group to enhance bioavailability. Test hydrolysis rates in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
